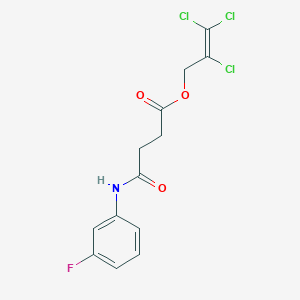![molecular formula C16H20N4O3S B5517574 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5517574.png)
1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
The synthesis of 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with the appropriate thiadiazole derivative under controlled conditions to form the intermediate. This intermediate is subsequently coupled with piperidine-4-carboxamide to yield the final product. Industrial production methods would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Comparación Con Compuestos Similares
Similar compounds to 1-(FURAN-2-CARBONYL)-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-4-CARBOXAMIDE include other furan derivatives, thiadiazole derivatives, and piperidine derivatives. What sets this compound apart is the unique combination of these three functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- Furan-2-carboxylic acid
- 1,3,4-Thiadiazole-2-amine
- Piperidine-4-carboxamide
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10(2)14-18-19-16(24-14)17-13(21)11-5-7-20(8-6-11)15(22)12-4-3-9-23-12/h3-4,9-11H,5-8H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBGFWBTLNIJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methoxyphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)

![4-Amino-N'-[(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5517531.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)butanoyl]-2-piperazinone](/img/structure/B5517543.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5517552.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5517571.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B5517577.png)
![1-(1,3-benzothiazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5517581.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5517597.png)

